3-[(E)-(cyclohexylimino)methyl]-5-[(dimethylamino)methyl]thiophene-2-thiol
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Overview
Description
3-[(E)-(cyclohexylimino)methyl]-5-[(dimethylamino)methyl]thiophene-2-thiol is a heterocyclic compound that features a thiophene ring substituted with a cyclohexylimino group and a dimethylaminomethyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and structural versatility .
Preparation Methods
The synthesis of 3-[(E)-(cyclohexylimino)methyl]-5-[(dimethylamino)methyl]thiophene-2-thiol typically involves the condensation of cyclohexylamine with an aldehyde or ketone to form the imine, followed by the introduction of the thiophene ring through various synthetic routes. Common methods include:
Condensation Reaction: The reaction between cyclohexylamine and an aldehyde or ketone to form the imine.
Thiophene Ring Formation: The thiophene ring can be introduced through cyclization reactions involving sulfur-containing reagents.
Chemical Reactions Analysis
3-[(E)-(cyclohexylimino)methyl]-5-[(dimethylamino)methyl]thiophene-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as antimicrobial and anticancer properties.
Materials Science: Thiophene derivatives are used in the fabrication of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[(E)-(cyclohexylimino)methyl]-5-[(dimethylamino)methyl]thiophene-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, while the thiophene ring can participate in π-π interactions with aromatic residues .
Comparison with Similar Compounds
Compared to other thiophene derivatives, 3-[(E)-(cyclohexylimino)methyl]-5-[(dimethylamino)methyl]thiophene-2-thiol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Similar compounds include:
2-Aminothiophene: Known for its antimicrobial activity.
Thiophene-2-carboxaldehyde: Used in organic synthesis as a precursor for various heterocyclic compounds.
This compound’s unique structure and reactivity make it a valuable molecule in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C14H22N2S2 |
---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
3-(cyclohexyliminomethyl)-5-[(dimethylamino)methyl]thiophene-2-thiol |
InChI |
InChI=1S/C14H22N2S2/c1-16(2)10-13-8-11(14(17)18-13)9-15-12-6-4-3-5-7-12/h8-9,12,17H,3-7,10H2,1-2H3 |
InChI Key |
UUSIWKFMQNUKKP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=C(S1)S)C=NC2CCCCC2 |
Origin of Product |
United States |
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